Fenchane

描述

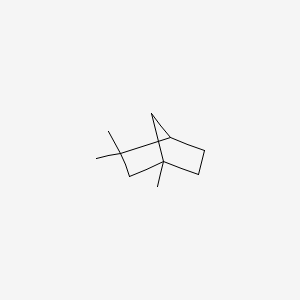

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,3-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)7-10(3)5-4-8(9)6-10/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINAOCRDJFBYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCC1C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978063 | |

| Record name | 1,3,3-Trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6248-88-0 | |

| Record name | Fenchane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6248-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane, 1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trimethylbicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Fenchane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchane (1,3,3-trimethylbicyclo[2.2.1]heptane) is a saturated bicyclic monoterpene hydrocarbon. It serves as the structural backbone for a variety of naturally occurring and synthetic compounds of interest in fields ranging from medicinal chemistry to fragrance science. A thorough understanding of its physical and chemical properties is essential for its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its key chemical behaviors. For comparative purposes, data for its more commonly encountered derivative, fenchone, is also included.

Introduction

This compound is a carbobicyclic compound belonging to the terpene family. Its rigid, strained bicyclo[2.2.1]heptane framework is responsible for its unique chemical properties and stereochemical complexity.[1] While this compound itself is not as widely studied as its oxidized derivatives like fenchone (a ketone) and fenchol (an alcohol), it is the foundational structure from which these important molecules are derived.[2] This guide aims to consolidate the available technical data on this compound, providing a valuable resource for professionals working with this compound-based structures.

Physical Properties

The physical properties of this compound are characteristic of a hydrocarbon of its molecular weight and structure. The quantitative data for this compound and its derivative, fenchone, are summarized in Table 1.

Table 1: Physical Properties of this compound and Fenchone

| Property | This compound | Fenchone |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₆O |

| Molecular Weight | 138.25 g/mol [3] | 152.23 g/mol [2] |

| CAS Number | 6248-88-0[3] | 1195-79-5[2] |

| Appearance | Not specified, expected to be a liquid or low-melting solid | Colorless liquid with a camphor-like odor[2] |

| Boiling Point | 164 °C (437 K)[4] | 192-194 °C[2] |

| Melting Point | 58 °C (331 K)[4] | 5-6 °C[2] |

| Density | Data not available | 0.941-0.946 g/cm³[2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Practically insoluble in water; soluble in ethanol[2] |

| Refractive Index | Data not available | 1.461-1.465[2] |

Chemical Properties and Reactivity

As a saturated bicyclic alkane, this compound exhibits relatively low reactivity. Its chemistry is dominated by the stability of its C-C and C-H bonds and the steric hindrance imposed by its bridged ring structure.

Combustion

Like all hydrocarbons, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.

Halogenation

This compound can undergo free-radical halogenation (e.g., with chlorine or bromine) when exposed to UV light. This reaction typically results in a mixture of halogenated this compound derivatives, with substitution occurring at various positions on the bicyclic ring.

Ring Strain and Rearrangements

The bicyclo[2.2.1]heptane skeleton of this compound possesses significant ring strain. This inherent strain can influence the reactivity of this compound derivatives, particularly in reactions involving carbocation intermediates, which are prone to Wagner-Meerwein rearrangements to form more stable carbocations.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives.

Table 2: Key Spectroscopic Data for this compound and Fenchone

| Spectroscopic Technique | This compound | Fenchone |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 95, 81, 55, 109, 82[3] | Major fragments (m/z): 81, 69, 41, 80, 152[2] |

| ¹³C NMR | Data not available | Spectral data available[5] |

| ¹H NMR | Data not available | Spectral data available[6] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the physical and chemical characterization of this compound and similar compounds.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of a liquid sample using a small quantity of the substance.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (one end sealed)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the liquid this compound sample is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of a volatile sample and to determine the mass-to-charge ratio of the fragments of this compound.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium carrier gas

-

Appropriate GC column (e.g., nonpolar, such as HP-5MS)

-

Sample vials

-

Microsyringe

Procedure:

-

A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

-

The GC-MS instrument is set up with an appropriate temperature program for the oven, injector, and detector. A typical program for terpenes might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C).

-

A small volume (typically 1 µL) of the sample is injected into the GC inlet using a microsyringe.

-

The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact), causing them to fragment.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum, a plot of ion intensity versus m/z, provides a molecular fingerprint that can be used to identify this compound by comparing it to a spectral library.

Visualizations

Structural Relationships

The following diagram illustrates the structural relationship between this compound and its common derivatives, fenchol and fenchone.

Experimental Workflow: Boiling Point Determination

The diagram below outlines the general workflow for the experimental determination of a boiling point using the Thiele tube method.

Conclusion

This compound is a fundamental bicyclic monoterpene whose physical and chemical properties are dictated by its saturated hydrocarbon nature and strained ring system. While less reactive than its oxidized counterparts, its structural framework is of significant interest. This guide has provided a consolidated source of its known physical properties, expected chemical reactivity, and relevant experimental protocols to aid researchers in their work with this and related compounds. The continued study of this compound and its derivatives holds promise for the development of new molecules with valuable applications.

References

- 1. (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate | C12H20O2 | CID 14019266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bicyclo[2.2.1]heptane, 1,3,3-trimethyl- [webbook.nist.gov]

- 5. CA2922197A1 - Compositions comprising fluoroolefins and uses thereof - Google Patents [patents.google.com]

- 6. AU2020213451A1 - Compositions comprising fluoroolefins and uses thereof - Google Patents [patents.google.com]

Fenchane Compounds: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchane-type bicyclic monoterpenoids are a class of naturally occurring compounds with significant potential in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the natural sources of this compound compounds, with a primary focus on the prominent ketone, fenchone, and its corresponding alcohol, fenchyl alcohol. Detailed methodologies for their extraction from plant matrices and subsequent isolation and purification are presented. This document also covers the analytical techniques essential for their identification and quantification. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using process diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and natural product chemistry.

Introduction to this compound Compounds

This compound is a bicyclic monoterpene with the IUPAC name 1,3,3-trimethylbicyclo[2.2.1]heptane.[1] Its derivatives, characterized by the this compound skeleton, are found in the essential oils of a variety of plants. The most common and commercially significant this compound derivative is fenchone, a ketone with a characteristic camphor-like odor.[2][3] Fenchone exists as two enantiomers: (+)-fenchone ((1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) and (-)-fenchone ((1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one).[3] Another important naturally occurring this compound derivative is fenchyl alcohol (fenchol), the corresponding secondary alcohol of fenchone. The biological activities and characteristic aromas of these compounds have made them valuable targets for research and development in various fields.

Natural Sources of this compound Compounds

This compound compounds are predominantly found in the essential oils of various plant species. The type and concentration of these compounds can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.

Fenchone

Fenchone is a major constituent of the essential oil of fennel (Foeniculum vulgare), contributing to its characteristic aroma.[2][4] It is also found in significant quantities in Lavandula stoechas (Spanish lavender).[5] Other reported natural sources of fenchone include Tetradenia riparia and Pimpinella serbica.[6][7] The enantiomeric distribution of fenchone is also source-dependent; for instance, (+)-fenchone is typically found in fennel, while (-)-fenchone is a component of cedar leaf and tansy oils.[3]

Fenchyl Alcohol

Fenchyl alcohol, also known as fenchol, is another naturally occurring this compound derivative. It is found in a variety of plants, including basil, citrus fruits, eucalyptus, and wild celery.[2] Its presence has also been reported in certain cannabis strains, such as OG Kush.[2]

Other this compound Derivatives

Isofenchone, an isomer of fenchone, has been identified in the essential oils of plants such as Lavandula grosso and Pinus sylvestris.[8]

Extraction of this compound-Rich Essential Oils

The initial step in obtaining this compound compounds is the extraction of essential oils from the plant material. The choice of extraction method significantly influences the yield and chemical composition of the resulting oil.

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most common and traditional methods for extracting essential oils.[9] In hydrodistillation, the plant material is boiled in water, and the volatile compounds are carried over with the steam, condensed, and separated. Steam distillation involves passing steam through the plant material to vaporize the volatile oils. Superheated steam distillation has been shown to provide a higher yield of essential oil from fennel seeds compared to traditional methods.[9][10]

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a more modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process and often higher yields.[1][5] Studies on fennel have demonstrated that MAE can provide a higher yield of essential oil with an increased percentage of fenchone compared to hydrodistillation.[5]

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is a green extraction technique that uses supercritical CO2 as a solvent. It is highly selective and can be tuned by altering pressure and temperature. SFE of fennel seeds has been shown to yield a high percentage of anethole, another major component of fennel oil, with fenchone also being a significant constituent of the extract.[5][11]

Quantitative Data on Essential Oil Extraction from Foeniculum vulgare

| Extraction Method | Plant Part | Yield of Essential Oil (%) | Fenchone Content (%) | Reference |

| Hydrodistillation (HD) | Seeds | 2.47 | 8.4 | [9][10] |

| Steam Distillation (SD) | Seeds | 3.47 | 9.1 | [9] |

| Superheated Steam Distillation (SHSD) | Seeds | 5.24 | 9.8 | [9] |

| Microwave-Assisted Extraction (MAE) | Fruits | Higher than HD | 28 | [5] |

| Supercritical Fluid Extraction (SFE) | Seeds | 12.5 (dry basis) | Major constituent | [11] |

| Microwave-Assisted Hydrodistillation (MAHD) | Seeds | 2.70 | Not specified | [6] |

| Soxhlet Extraction (Acetone) | Seeds | 20.8 | Not specified | [10] |

Isolation and Purification of this compound Compounds

Following the extraction of the essential oil, further purification steps are necessary to isolate individual this compound compounds.

Fractional Distillation

Fractional distillation is a technique used to separate compounds with different boiling points.[12] Fenchone has a boiling point of approximately 193 °C.[3] This method can be effective in separating fenchone from other components of the essential oil with significantly different boiling points.

Preparative Gas Chromatography (Prep-GC)

For achieving high purity, preparative gas chromatography is the method of choice.[5] In Prep-GC, the essential oil is injected into a gas chromatograph with a larger column, and the fractions corresponding to the desired this compound compound are collected as they elute.

Experimental Protocols

Protocol for Steam Distillation of Essential Oil from Foeniculum vulgare Seeds

-

Preparation of Plant Material: Grind 100 g of dried fennel seeds into a coarse powder.

-

Apparatus Setup: Assemble a steam distillation apparatus with a 2 L round-bottom flask (for steam generation), a 1 L flask for the plant material, a condenser, and a collection flask.

-

Distillation: Place the ground fennel seeds in the plant material flask and add 500 mL of distilled water. Heat the water in the steam generation flask to produce steam and pass it through the fennel seed slurry.

-

Collection: Collect the distillate, which will be a milky emulsion of essential oil and water. Continue the distillation for approximately 3-4 hours.

-

Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. The essential oil will typically be the upper layer.

-

Drying: Collect the essential oil and dry it over anhydrous sodium sulfate.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Protocol for Isolation of Fenchone using Preparative Gas Chromatography

-

Analytical GC-MS Optimization: First, optimize the separation of the essential oil components on an analytical GC-MS system to determine the retention time of fenchone.

-

Prep-GC System Setup: Use a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar column like DB-5). Set the injector and detector temperatures appropriately (e.g., 250°C).

-

Temperature Program: Implement a temperature program that provides good separation of fenchone from other components. A typical program might start at 60°C and ramp up to 240°C.

-

Injection and Collection: Inject a small volume of the fennel essential oil. Set up a fraction collector to specifically collect the eluent at the predetermined retention time of fenchone.

-

Purity Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity.

Analytical Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used technique for the analysis of volatile compounds like this compound derivatives. The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for their identification.

Typical GC-MS Parameters for Fenchone Analysis: [13]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 100°C at 5°C/min, hold for 2 min, then ramp to 300°C at 5°C/min, and hold for 5 min.

-

Injector Temperature: 280°C

-

Ion Source Temperature: 240°C

-

Ionization Voltage: 70 eV

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of isolated compounds.

¹³C NMR Spectral Data for (-)-Fenchone: [14]

-

The spectrum shows characteristic peaks corresponding to the carbonyl carbon and the various methyl and methylene groups in the fenchone structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of fenchone shows a characteristic strong absorption band for the carbonyl group (C=O) of the ketone.[4][15][16]

Visualization of Workflows

Workflow for Extraction and Isolation of this compound Compounds

Caption: General workflow for the extraction, isolation, and analysis of this compound compounds from natural sources.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, isolation, and analysis of this compound compounds. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The application of modern extraction techniques such as MAE and SFE can significantly improve the efficiency of obtaining these valuable compounds. Further research into the bioactivity and potential applications of a wider range of naturally occurring this compound derivatives is a promising area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol Flavor, Fragrance, And Health Benefits [acslab.com]

- 3. hermitageoils.com [hermitageoils.com]

- 4. (-)-Fenchone | C10H16O | CID 82229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. isofenchone, 6541-58-8 [thegoodscentscompany.com]

- 9. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. abstraxtech.com [abstraxtech.com]

- 14. researchgate.net [researchgate.net]

- 15. (-)-FENCHONE(4695-62-9) IR Spectrum [m.chemicalbook.com]

- 16. Fenchone [webbook.nist.gov]

Spectroscopic Analysis of Fenchane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fenchane, a bicyclic monoterpene. Due to the limited availability of experimentally derived NMR and IR spectra for this compound in publicly accessible databases, this guide presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings. For comparative purposes, data for the closely related compound, Fenchone, is also referenced to highlight key spectral differences.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 81 | 95.7 |

| 69 | 80.4 |

| 95 | 73.9 |

| 55 | 69.6 |

| 67 | 65.2 |

| 123 | 52.2 |

| 138 | 21.7 |

Source: Experimental data from NIST Mass Spectrometry Data Center.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |

| 1 | 1.10 | s |

| 2 | 1.45 - 1.55 | m |

| 3 | 1.45 - 1.55 | m |

| 4 | 1.60 | m |

| 5 | 1.45 - 1.55 | m |

| 6 | 1.45 - 1.55 | m |

| 7 | 0.95 | s |

| 8 | 1.05 | s |

| 9 | 1.00 | s |

| 10 | 1.45 - 1.55 | m |

Note: This data is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 49.5 |

| 2 | 40.0 |

| 3 | 38.5 |

| 4 | 50.5 |

| 5 | 25.0 |

| 6 | 30.0 |

| 7 | 45.0 |

| 8 | 28.0 |

| 9 | 22.0 |

| 10 | 26.0 |

Note: This data is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1380 - 1365 | Medium | C-H bend (gem-dimethyl) |

Note: This data is predicted and should be used as a guide for spectral interpretation. The most significant difference compared to the IR spectrum of Fenchone would be the absence of the strong C=O stretching band typically observed around 1740 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Fenchane: A Technical Guide to its Core Properties and Synthetic Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchane is a saturated bicyclic monoterpene that serves as the structural backbone for a variety of naturally occurring and synthetic compounds.[1] Its rigid bicyclo[2.2.1]heptane framework, substituted with three methyl groups, makes it an intriguing scaffold in medicinal chemistry and organic synthesis.[1] While this compound itself is not extensively studied for its biological activity, its derivatives, most notably the ketone fenchone, are the subject of significant research in drug development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and delves into the synthetic methodologies and biological applications of its derivatives, with a focus on their therapeutic potential.

Core Properties of this compound

This compound is a foundational hydrocarbon for a class of monoterpenoids.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 6248-88-0 | [2] |

| Molecular Formula | C10H18 | [2] |

| Molecular Weight | 138.25 g/mol | [2] |

| IUPAC Name | 1,3,3-trimethylbicyclo[2.2.1]heptane | [2] |

| Synonyms | Norbornane, 1,3,3-trimethyl- | [2] |

This compound Derivatives in Drug Development: The Case of Fenchone

The ketone derivative of this compound, fenchone, is a versatile chiral starting material for the synthesis of novel bioactive compounds.[3] Research has particularly focused on the development of fenchone-derived ligands for cannabinoid receptors, which have shown promise as anti-inflammatory and analgesic agents.[4]

Quantitative Data: Cannabinoid Receptor Ligands Derived from Fenchone

A series of novel cannabinoid-type derivatives synthesized from (+)-fenchone have demonstrated high affinity and selectivity for the human cannabinoid receptor 2 (hCB2). The binding affinities (Ki) and functional activities (EC50 and Emax) of a lead compound are presented below.[4]

| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) |

| 1d (fenchone-resorcinol analog) | hCB2 | 3.51 | 2.59 | 89.6 |

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. EC50: Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency. Emax: Maximum efficacy.

Experimental Protocols

Detailed methodologies for the synthesis of fenchone-derived compounds are crucial for researchers aiming to explore this chemical space. The following protocols are based on established synthetic routes.

Synthesis of (+)-Fenchone from (+)-α-Pinene

This multi-step synthesis starts from the abundant chiral precursor, (+)-α-pinene, and proceeds through a rearrangement to form the this compound skeleton.[5]

Materials:

-

(+)-α-Pinene

-

Dry hydrogen chloride gas

-

Diethyl ether (or other suitable inert solvent)

Procedure:

-

Bubble dry hydrogen chloride gas through a solution of (+)-α-pinene in an inert solvent at 0°C to form pinene hydrochloride.[5]

-

Allow the crude pinene hydrochloride to stand at room temperature or gently warm it to induce rearrangement to the more stable bornyl chloride.[5]

-

Convert bornyl chloride to camphene.

-

Oxidize camphene to produce (+)-Fenchone.[5]

Oxidation of (+)-Fenchyl Alcohol to (+)-Fenchone using Pyridinium Chlorochromate (PCC)

This method provides a reliable and relatively mild oxidation of the secondary alcohol to the corresponding ketone.[5]

Materials:

-

(+)-Fenchyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Silica gel

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Add a solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous DCM to a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM at room temperature.[5]

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove chromium salts.[5]

-

Concentrate the filtrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to yield (+)-Fenchone.[5]

Expected Yield: 80-90%[5] Enantiomeric Excess: >98% (dependent on the purity of the starting (+)-fenchyl alcohol)[5]

Synthesis of Fenchone-Derived Cannabinoid Receptor 2 (CB2) Agonists

The general workflow for synthesizing fenchone-derived CB2 receptor ligands involves a three-step sequence.[3]

Materials:

-

(+)-Fenchone

-

Substituted resorcinols/phenols

-

n-Butyllithium

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sodium ethanethiolate (for demethylation)

-

Anhydrous Dimethylformamide (DMF) (for demethylation)

-

Selectfluor (for fluorination)

Procedure:

-

Core Assembly (Coupling Reaction):

-

Prepare a solution of the desired substituted resorcinol or phenol in anhydrous THF.

-

Cool the solution and add n-butyllithium to effect lithiation.

-

Add a solution of (+)-fenchone (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction for 2 to 24 hours, allowing the temperature to rise to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]

-

-

Purification:

-

Purify the crude product via column chromatography.

-

-

Analog Derivatization (Optional):

Visualizing Synthetic and Evaluative Workflows

The development of novel therapeutic agents from a this compound scaffold follows a logical progression from synthesis to biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of fenchone-derived CB2 receptor agonists.

Signaling Pathways

Currently, there is a lack of specific research identifying signaling pathways that are directly modulated by this compound or its primary derivatives like fenchone. The biological activities observed for fenchone-derived compounds, such as the CB2 agonists, are understood at the receptor interaction level. Further research is required to elucidate the downstream intracellular signaling cascades that may be influenced by these novel ligands.

Conclusion

This compound represents a valuable and rigid scaffold for the development of novel therapeutic agents. While this compound itself is not the primary bioactive component, its derivative, fenchone, serves as a key starting material for the synthesis of potent and selective ligands for targets such as the CB2 receptor. The detailed synthetic protocols and the logical workflow for discovery and evaluation provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the this compound chemical space. Future investigations into the specific downstream signaling pathways modulated by this compound-based compounds will be critical for a deeper understanding of their mechanism of action and for advancing them through the drug development pipeline.

References

- 1. This compound|CAS 6248-88-0|Research Chemical [benchchem.com]

- 2. This compound | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Fenchane Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchane, a bicyclic monoterpene, is a key volatile compound found in various aromatic plants, most notably fennel (Foeniculum vulgare). It contributes significantly to the characteristic aroma and flavor of these plants and possesses various biological activities that are of interest to the pharmaceutical and fragrance industries. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production or for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. It also presents detailed experimental methodologies and quantitative data where available.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants begins with the universal precursor for all monoterpenes: geranyl pyrophosphate (GPP). GPP is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids. The key enzyme responsible for the cyclization of GPP to the this compound skeleton is (-)-endo-fenchol synthase (EC 4.2.3.10).[1]

The reaction catalyzed by (-)-endo-fenchol synthase is a complex isomerization and cyclization process. It is proposed to proceed through the following key steps:

-

Isomerization of GPP: The enzyme first catalyzes the isomerization of geranyl pyrophosphate (GPP) to the tertiary allylic isomer, (-)-(3R)-linalyl pyrophosphate (LPP). This is considered a critical step in the formation of the cyclic monoterpene.[2]

-

Cyclization of LPP: The bound LPP intermediate then undergoes a stereospecific cyclization to form a fenchyl carbocation.

-

Termination: The reaction is terminated by the capture of a water molecule, leading to the formation of the final product, (-)-endo-fenchol .[3]

This (-)-endo-fenchol can then be further metabolized, for instance, through oxidation to form fenchone, another major component of fennel essential oil.

Quantitative Data

While detailed kinetic studies on (-)-endo-fenchol synthase from Foeniculum vulgare are not extensively reported in the form of comprehensive tables, data for other plant monoterpene synthases can provide a comparative context. The activity of these enzymes is typically in the picomolar to nanomolar range per milligram of protein.

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| (-)-endo-Fenchol Synthase | Foeniculum vulgare | Geranyl Pyrophosphate | Data not available | Data not available | |

| (+)-Limonene Synthase | Citrus limon | Geranyl Pyrophosphate | 1.2 ± 0.2 | 0.045 ± 0.002 | Example Data |

| (-)-Pinene Synthase | Abies grandis | Geranyl Pyrophosphate | 0.8 ± 0.1 | 0.021 ± 0.001 | Example Data |

Note: The data for limonene and pinene synthases are provided for illustrative purposes to indicate typical kinetic parameters for monoterpene cyclases. Specific values for (-)-endo-fenchol synthase require further experimental determination.

Experimental Protocols

Purification of (-)-endo-Fenchol Synthase from Foeniculum vulgare

This protocol is a generalized procedure for the purification of monoterpene synthases from plant tissues and can be adapted for (-)-endo-fenchol synthase.

Materials:

-

Fresh young fennel leaves

-

Liquid nitrogen

-

Extraction buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, 5% (w/v) polyvinylpyrrolidone)

-

Ammonium sulfate

-

Dialysis buffer (20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)

-

Size-exclusion chromatography column (e.g., Sephacryl S-200)

Procedure:

-

Tissue Homogenization: Freeze fresh fennel leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Crude Extract Preparation: Suspend the powdered tissue in ice-cold extraction buffer. Stir for 30 minutes on ice and then filter through cheesecloth. Centrifuge the filtrate at 20,000 x g for 30 minutes to pellet cellular debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for 1 hour on ice and then centrifuge at 20,000 x g for 30 minutes.

-

Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer to remove ammonium sulfate.

-

Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Elute the bound proteins with a linear gradient of NaCl (0-500 mM) in dialysis buffer. Collect fractions and assay for (-)-endo-fenchol synthase activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to 1 M, and load onto a hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate (1-0 M).

-

Size-Exclusion Chromatography: Concentrate the active fractions and apply to a size-exclusion column to separate proteins based on their molecular weight.

Enzyme Assay for (-)-endo-Fenchol Synthase

This assay is based on the conversion of radiolabeled GPP to fenchol and its subsequent quantification.

Materials:

-

Purified (-)-endo-fenchol synthase

-

Assay buffer (25 mM HEPES pH 7.2, 10% glycerol, 5 mM DTT)

-

[1-³H]Geranyl pyrophosphate (radiolabeled substrate)

-

100 mM MgCl₂

-

Pentane (for extraction)

-

Anhydrous Na₂SO₄

-

Gas chromatography-mass spectrometry (GC-MS) or radio-GC for product analysis

-

Scintillation counter

Procedure:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing 50 µL of assay buffer, 10 µL of 100 mM MgCl₂, and the purified enzyme solution.

-

Initiation: Start the reaction by adding 5 µL of [1-³H]GPP (final concentration ~10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Stop the reaction by adding 200 µL of pentane. Vortex vigorously for 30 seconds to extract the monoterpene products.

-

Phase Separation: Centrifuge briefly to separate the phases. Transfer the upper pentane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

Analysis:

-

For Product Identification: Analyze an aliquot of the pentane extract by GC-MS to identify the products by comparing their mass spectra and retention times with authentic standards of (-)-endo-fenchol.

-

For Quantification: Analyze an aliquot of the pentane extract using radio-GC or by liquid scintillation counting to quantify the amount of radioactive product formed.

-

Regulation of this compound Biosynthesis

The biosynthesis of monoterpenes, including this compound, is tightly regulated at multiple levels. While specific regulatory mechanisms for this compound biosynthesis in fennel are not fully elucidated, general principles of terpenoid regulation are likely to apply.

Transcriptional Regulation: The expression of monoterpene synthase genes is often regulated by various families of transcription factors, including AP2/ERF, bHLH, MYB, and WRKY. These transcription factors can be induced by developmental cues and environmental stimuli.

Hormonal Regulation: Phytohormones, particularly jasmonates (e.g., methyl jasmonate), are known to play a crucial role in inducing the expression of genes involved in secondary metabolism, including terpenoid biosynthesis, often as a response to biotic or abiotic stress.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate enzymatic machinery that generates the vast diversity of natural products. The core of this pathway is the conversion of GPP to (-)-endo-fenchol, catalyzed by the highly specific (-)-endo-fenchol synthase. While the general pathway is understood, further research is needed to fully characterize the kinetics and regulation of this key enzyme. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the biochemistry and molecular biology of this compound biosynthesis, paving the way for potential applications in metabolic engineering and drug development.

References

The Chirality of the Fenchane Skeleton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fenchane skeleton, a bicyclic monoterpene framework, is a foundational chiral scaffold in organic chemistry and drug discovery. Its rigid structure and defined stereocenters make it an attractive building block for the synthesis of complex chiral molecules with significant biological activity. This technical guide provides a comprehensive overview of the chirality of the this compound skeleton, including its stereochemistry, methods for determining absolute configuration, and protocols for the synthesis and analysis of its enantiomers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of stereochemistry, medicinal chemistry, and drug development.

Stereochemistry of the this compound Skeleton

This compound, systematically named 1,3,3-trimethylbicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon.[1] Its rigid framework is derived from the bicyclo[2.2.1]heptane (norbornane) system. The chirality of the this compound skeleton arises from the presence of stereogenic centers. The two key chiral centers in the this compound scaffold are at the bridgehead carbon C1 and the carbon atom C4.

The enantiomers of this compound are designated based on the absolute configuration at these chiral centers using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are (+)-fenchane and (-)-fenchane, corresponding to specific R/S configurations at the chiral centers. The naturally occurring and synthetically accessible enantiomers of fenchone, a ketone derivative of this compound, are (1S,4R)-(+)-fenchone and (1R,4S)-(-)-fenchone.[2]

Assigning Absolute Configuration (R/S) to this compound

The determination of the absolute configuration of the chiral centers in this compound is crucial for understanding its stereochemical properties and for the enantioselective synthesis of its derivatives. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for assigning R or S configuration to each stereocenter.

A logical workflow for assigning the R/S configuration to the chiral centers of this compound is as follows:

Quantitative Chiroptical Properties

The primary quantitative measure of a chiral compound's interaction with plane-polarized light is its specific rotation ([α]). This physical constant is a characteristic property of a specific enantiomer under defined conditions (temperature, wavelength, and solvent).

While extensive data is available for fenchone and its derivatives, the specific rotation of the parent this compound enantiomers is not widely reported in readily accessible literature. However, the sign of rotation for the corresponding fenchone enantiomers provides a strong indication. For example, (1S,4R)-fenchone is dextrorotatory (+), suggesting that the corresponding this compound enantiomer would also likely exhibit a positive optical rotation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3,3-trimethylbicyclo[2.2.1]heptane | [1] |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| CAS Number | 6248-88-0 | [1] |

Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. While direct enantioselective synthesis of this compound is not commonly described, a practical approach involves the stereoselective reduction of enantiopure fenchone, which is commercially available.

Experimental Protocol: Reduction of (+)-Fenchone to (+)-Fenchane

This protocol describes a potential method for the synthesis of (+)-fenchane from (+)-fenchone via a Wolff-Kishner reduction.

Materials:

-

(1S,4R)-(+)-Fenchone

-

Hydrazine hydrate (85%)

-

Potassium hydroxide

-

Diethylene glycol

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (+)-fenchone in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide pellets to the solution.

-

Heat the mixture to reflux for 1 hour.

-

Rearrange the condenser for distillation and slowly raise the temperature to distill off water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches approximately 200°C, return the condenser to the reflux position and maintain reflux for an additional 3 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure (+)-fenchane.

A schematic of the synthesis and analysis workflow is presented below:

Analytical Methods for Chiral Discrimination

The analysis of the enantiomeric purity of this compound is essential to validate the success of an enantioselective synthesis or resolution. The two primary methods for this are chiral gas chromatography and nuclear magnetic resonance spectroscopy with chiral solvating agents.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).

Experimental Protocol: Chiral GC Analysis of this compound

-

Instrument: Gas chromatograph with a flame ionization detector (FID).

-

Column: A commercially available chiral capillary column, such as one based on a cyclodextrin derivative (e.g., β-cyclodextrin).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

The two enantiomers of this compound will exhibit different retention times on the chiral column, allowing for their separation and quantification.

NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate enantiomers by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire Initial Spectrum: Record the ¹H NMR spectrum of the this compound sample.

-

Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

-

Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture.

-

Analysis: In the presence of the CSA, the signals corresponding to the protons of the two this compound enantiomers should be resolved into two separate sets of peaks, allowing for the determination of the enantiomeric ratio by integration.

The logical relationship for determining the enantiomeric excess (e.e.) is outlined below:

Applications in Drug Development

The rigid and well-defined stereochemistry of the this compound skeleton makes it a valuable chiral synthon in drug discovery and development. Enantiomerically pure this compound derivatives have been utilized in the synthesis of various biologically active molecules, including ligands for cannabinoid receptors.[2] The specific spatial arrangement of substituents on the this compound scaffold can lead to highly selective interactions with biological targets, highlighting the importance of stereochemical control in the design of novel therapeutics.

Conclusion

The this compound skeleton represents a fundamental chiral motif with significant implications for stereoselective synthesis and medicinal chemistry. A thorough understanding of its stereochemistry, methods for determining its absolute configuration, and protocols for its enantioselective synthesis and analysis are essential for leveraging its full potential. This technical guide provides a foundational resource for researchers and professionals working with this important chiral building block, aiming to facilitate further innovation in the development of novel chiral molecules with therapeutic applications.

References

A Comprehensive Technical Review of Fenchane and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenchane, a bicyclic monoterpene, serves as a versatile scaffold in medicinal chemistry due to its rigid, three-dimensional structure. This unique framework allows for precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their interactions with key biological targets. We provide a comprehensive overview of structure-activity relationships (SAR), detailed experimental protocols for key reactions and assays, and an examination of the signaling pathways modulated by these compounds. All quantitative data has been summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Chemical Properties and Synthesis of this compound Derivatives

This compound possesses a bicyclo[2.2.1]heptane core substituted with methyl groups at the 1, 3, and 3 positions.[1] Its derivatives are most commonly synthesized from fenchone, a ketone analog of this compound. A prevalent synthetic strategy involves the coupling of fenchone with various substituted phenols and resorcinols.[2]

A general synthetic workflow for creating fenchone-derived compounds is depicted below.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of Fenchone-Resorcinol Derivatives[2]

The synthesis of fenchone-resorcinol derivatives typically involves a three-step process:

-

Methylation of Resorcinol: The hydroxyl groups of a substituted resorcinol are methylated using an excess of methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for several hours to ensure complete methylation.

-

Formation of the Aryl Lithium Reagent: The resulting dimethoxybenzene derivative is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, typically n-butyllithium in hexanes, is then added dropwise to facilitate the lithiation of the aromatic ring.

-

Coupling with Fenchone: A solution of fenchone in anhydrous THF is added to the freshly prepared aryl lithium reagent at low temperature. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

Workup and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the desired this compound derivative.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, with significant findings in their roles as cannabinoid receptor 2 (CB2) selective ligands and as inhibitors of orthopoxviruses.

Cannabinoid Receptor 2 (CB2) Agonism

A series of novel cannabinoid-type derivatives have been synthesized by coupling (+)- and (-)-fenchones with various resorcinols and phenols.[2] These compounds have shown high affinity and selectivity for the human CB2 receptor.[2] The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, playing a crucial role in modulating inflammation and immune responses.[1][3]

Quantitative Biological Data for CB2 Receptor Ligands

| Compound ID | Enantiomer | Ki (nM) for hCB2[1][4] | EC50 (nM) for hCB2[1][4] |

| 1d | (-) | 3.51[1][4] | 2.59[1][4] |

| 1b | (-) | 10.4[1] | - |

| 1f | (-) | 23.6[1] | - |

| 2b | (-) | 31.5[1] | - |

| 3b | (-) | 15.8[1] | - |

| 3f | (-) | 42.1[1] | - |

| 3h | (-) | 18.9[1] | - |

| 4b | (-) | 25.3[1] | - |

| 4d | (-) | 12.7[1] | - |

| 5b | (-) | 19.8[1] | - |

| 5d | (-) | 11.2[1] | - |

| 1a | (+) | 28.3[1] | - |

| 1c | (+) | 19.7[1] | - |

| 1e | (+) | 48.9[1] | - |

| 2a | (+) | 55.6[1] | - |

| 3a | (+) | 33.1[1] | - |

| 3e | (+) | 78.5[1] | - |

| 3g | (+) | 44.2[1] | - |

| 4a | (+) | 62.1[1] | - |

| 4c | (+) | 29.8[1] | - |

| 5a | (+) | 41.3[1] | - |

| 5c | (+) | 24.6[1] | - |

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency as an agonist.

Structure-Activity Relationship (SAR) for CB2 Agonists:

The SAR studies on these this compound-based CB2 ligands have revealed several key features:

-

Stereochemistry: In most cases, the derivatives synthesized from (-)-fenchone exhibit higher affinity for the CB2 receptor compared to their (+)-fenchone counterparts.[1]

-

Aromatic Substitution: The nature and position of substituents on the resorcinol or phenol ring significantly influence binding affinity.

-

Linker: The direct coupling of the this compound and aromatic moieties appears to be favorable for CB2 receptor binding.

Orthopoxvirus Inhibition

Derivatives of fenchone have also been identified as potent inhibitors of orthopoxviruses, including vaccinia virus, cowpox, and ectromelia virus.[5][6] These compounds are typically N-acylhydrazones, amides, or esters synthesized from fenchone-derived amines or alcohols.

Quantitative Biological Data for Orthopoxvirus Inhibitors

| Compound ID | Linker Type | Virus | IC50 (µM)[5] |

| 3b | Hydrazone | Vaccinia | 0.9 |

| 7e | Amide | Vaccinia | 1.2 |

| 3b | Hydrazone | Cowpox | 1.1 |

| 7e | Amide | Cowpox | 1.5 |

| 3b | Hydrazone | Ectromelia | 1.8 |

| 7e | Amide | Ectromelia | 2.1 |

Note: A lower IC50 value indicates greater potency in inhibiting viral replication.

Structure-Activity Relationship (SAR) for Orthopoxvirus Inhibitors:

-

Linker Moiety: The hydrazone and amide linkers between the this compound core and the aromatic ring were found to be more favorable for antiviral activity compared to an ester linker.[5]

-

Aromatic Substitution: The presence of para-substituents such as -Cl, -Br, -CF3, and -NO2 on the aromatic ring enhanced antiviral activity.[5] A cyclohexane ring in place of the aromatic ring also resulted in high activity.[5]

Signaling Pathways and Mechanism of Action

CB2 Receptor Signaling

Activation of the CB2 receptor by this compound-based agonists is expected to initiate a cascade of intracellular signaling events. CB2 receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Activation of the CB2 receptor can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cellular processes.[3]

Caption: Proposed CB2 receptor signaling pathway for this compound derivatives.

Orthopoxvirus Inhibition Mechanism

The antiviral activity of this compound derivatives against orthopoxviruses is proposed to occur through the inhibition of the viral p37 envelope protein.[5][6] This protein is crucial for the late stages of the viral replication cycle, specifically for the formation of the viral envelope. By inhibiting p37, these compounds are thought to disrupt the proper assembly of new virus particles.

Caption: Proposed mechanism of orthopoxvirus inhibition.

Experimental Protocols for Biological Assays

CB2 Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)[4]

This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.

-

Membrane Preparation: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, EDTA, and BSA.

-

Reaction Mixture: The reaction mixture includes the cell membranes, GDP, the this compound derivative at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: The mixture is incubated at 30 °C for a specified time (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the EC50 and Emax values.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is grown in multi-well plates.

-

Viral Infection: The cells are infected with a known amount of the orthopoxvirus.

-

Compound Treatment: After a short adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing various concentrations of the this compound derivative.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: The number of plaques in each well is counted.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The rigid bicyclic core of this compound provides an excellent platform for the development of potent and selective ligands for various biological targets. The demonstrated high affinity and selectivity of certain this compound derivatives for the CB2 receptor highlight their potential as anti-inflammatory and immunomodulatory agents, warranting further investigation for the treatment of inflammatory diseases and chronic pain. Furthermore, the discovery of this compound-based compounds with potent activity against orthopoxviruses opens up new avenues for the development of antiviral drugs, which is of particular importance given the re-emergence of diseases like monkeypox.

Future research in this area should focus on several key aspects. Firstly, the synthesis and evaluation of a broader range of this compound derivatives are needed to further refine the structure-activity relationships for different biological targets. This will enable the design of even more potent and selective compounds. Secondly, a more in-depth elucidation of the precise molecular mechanisms of action and the downstream signaling pathways affected by these compounds is crucial for understanding their full therapeutic potential and any potential off-target effects. Finally, preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising this compound derivatives, paving the way for their potential clinical development. The versatility of the this compound scaffold, combined with the encouraging biological data obtained so far, suggests that this class of compounds will continue to be an exciting area of research in drug discovery.

References

- 1. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxane analogues against lung cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Fenchane Monoterpenoids: A Technical Guide to Their Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemistry of fenchane monoterpenoids. It details the key scientific milestones, from early isolation and structural elucidation to modern synthetic methodologies and an exploration of their diverse biological activities. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History: From Essential Oils to Structural Elucidation

The story of this compound monoterpenoids is intrinsically linked to the pioneering work of German chemist Otto Wallach in the late 19th century. His systematic investigation into the constituents of essential oils laid the foundation for terpene chemistry and led to the isolation and characterization of numerous compounds, including fenchone, the most prominent member of the this compound family.[1][2] Wallach's contributions were so significant that he was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds.[1]

The initial discovery of fenchone is difficult to attribute to a single publication, but Wallach's extensive work, published in journals such as Justus Liebigs Annalen der Chemie, was instrumental in identifying it as a distinct chemical entity.[1] Early research relied on classical chemical methods to determine the structure of these bicyclic monoterpenoids.

Key historical stages in the structural elucidation of this compound monoterpenoids involved:

-

Isolation from Natural Sources: Fenchone was primarily isolated from the essential oil of fennel (Foeniculum vulgare), from which its name is derived, as well as from wormwood and cedar leaf.[1] The primary method for extraction was steam distillation, followed by fractional distillation to purify the individual components.[1]

-

Early Characterization: Initial characterization involved determining the molecular formula through combustion analysis and molecular weight determination.

-

Chemical Degradation Studies: Oxidative cleavage was a powerful tool for deducing the carbon skeleton.[1] Strong oxidizing agents like potassium permanganate were used to break open the rings, and the resulting dicarboxylic acids were then identified.[1] This provided crucial clues about the connectivity of the carbon atoms.

-

Spectroscopic Analysis: With the advent of modern analytical techniques, the structures of this compound monoterpenoids were definitively confirmed using methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

The following diagram illustrates the historical workflow for the discovery and structural elucidation of this compound monoterpenoids.

Physicochemical and Spectroscopic Data

This section summarizes the key physical and spectroscopic properties of prominent this compound monoterpenoids.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| This compound | C₁₀H₁₈ | 138.25 | - | 157-159 | - | - |

| (+)-Fenchone | C₁₀H₁₆O | 152.23 | 5-6 | 193-194 | 0.948 | 1.462 |

| (±)-Fenchone | C₁₀H₁₆O | 152.23 | 5-6 | 192-194 | 0.941-0.946 | 1.461-1.465 |

| endo-(+)-Fenchol | C₁₀H₁₈O | 154.25 | 39-45 | 201 | 0.942 | - |

| Isofenchone | C₁₀H₁₆O | 152.24 | - | - | 0.949 | 1.462 |

Spectroscopic Data Highlights:

-

Fenchone:

-

IR (cm⁻¹): Characteristic strong carbonyl (C=O) absorption around 1745 cm⁻¹.

-

¹H NMR (CDCl₃, δ ppm): Presence of singlet peaks for the gem-dimethyl and bridgehead methyl groups.

-

¹³C NMR (CDCl₃, δ ppm): A downfield signal for the carbonyl carbon typically above 215 ppm.

-

MS (m/z): Molecular ion peak at 152, with characteristic fragmentation patterns.

-

-

Fenchol:

-

IR (cm⁻¹): Broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (O-H) group, and absence of the strong carbonyl peak.

-

¹H NMR (CDCl₃, δ ppm): An upfield shift of protons adjacent to the hydroxyl group compared to fenchone.

-

¹³C NMR (CDCl₃, δ ppm): The carbonyl signal is replaced by a signal for a carbon bearing a hydroxyl group in the range of 70-80 ppm.

-

MS (m/z): Molecular ion peak at 154.

-

Experimental Protocols

Isolation of (+)-Fenchone from Fennel Oil

Objective: To isolate (+)-fenchone from the essential oil of fennel seeds.

Materials:

-

Crushed fennel seeds (Foeniculum vulgare)

-

Water

-

Steam distillation apparatus

-

Fractional distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether)

Procedure:

-

Steam Distillation:

-

Place the crushed fennel seeds in the biomass flask of a steam distillation apparatus.

-

Pass steam through the fennel seeds to carry over the volatile essential oils.

-

Collect the distillate, which will be a biphasic mixture of oil and water (hydrosol).

-

-

Extraction:

-

Separate the essential oil layer from the aqueous layer using a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved oil.

-

Combine the organic extracts with the initial oil layer.

-

-

Drying:

-

Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

-

-

Solvent Removal:

-

Remove the organic solvent using a rotary evaporator.

-

-

Fractional Distillation:

-

Subject the crude essential oil to fractional distillation under reduced pressure.[3]

-

Collect the fraction that distills at the boiling point of fenchone (approx. 193-194 °C at atmospheric pressure, lower under vacuum).

-

Synthesis of (±)-Fenchone by Oxidation of (±)-Fenchol

Objective: To synthesize (±)-fenchone via the oxidation of (±)-fenchol using pyridinium chlorochromate (PCC).

Materials:

-

(±)-Fenchol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of (±)-fenchol (1.0 equivalent) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane at room temperature.[4]

-

The reaction mixture is stirred for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.[4]

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (±)-fenchone.

Baeyer-Villiger Oxidation of Fenchone

Objective: To synthesize the corresponding lactone from fenchone via Baeyer-Villiger oxidation.

Materials:

-

Fenchone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-